molecular formula C17H18N4O3S B2729350 methyl 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496776-18-2

methyl 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2729350
CAS No.: 496776-18-2
M. Wt: 358.42
InChI Key: RFILEDRLFXFGHE-UHFFFAOYSA-N
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Description

Methyl 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a quinolin-8-yloxymethyl group at position 5, and a thio-linked methyl acetate moiety at position 2. This compound is structurally analogous to derivatives explored for antimicrobial, enzyme inhibitory, and receptor modulation activities .

Properties

IUPAC Name

methyl 2-[[4-ethyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-21-14(19-20-17(21)25-11-15(22)23-2)10-24-13-8-4-6-12-7-5-9-18-16(12)13/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFILEDRLFXFGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article reviews its chemical structure, synthesis, and various biological activities, particularly focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. The structural formula can be denoted as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

The synthesis typically involves the reaction of quinoline derivatives with thioacetates and triazole moieties. A notable synthetic route includes the condensation of 4-amino-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole with methyl acetate in the presence of a suitable catalyst .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
112cHCT1164.363
112aHCT11618.76

The mechanism of action is believed to involve the inhibition of key enzymes such as tyrosine kinases , which are crucial for cancer cell proliferation .

Antimicrobial Properties

In addition to anticancer activity, triazole derivatives exhibit antimicrobial effects . Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The biological assays typically involve determining the Minimum Inhibitory Concentration (MIC) against various microbial strains.

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus12
Escherichia coli15

These findings suggest that this compound could be explored further as a potential antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair, such as topoisomerases and kinases.
  • Reactive Oxygen Species (ROS) : Some triazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, effectively halting proliferation.

Case Studies

A series of case studies have focused on the efficacy of triazole derivatives in preclinical models:

  • Study on HCT116 Cells : A study evaluated the effects of various triazole derivatives on HCT116 colon cancer cells. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the triazole structure enhanced antimicrobial potency .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the triazole class of derivatives, characterized by a quinoline moiety and a thioacetate functional group. Its molecular formula is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S with a molecular weight of approximately 344.4 g/mol .

Synthesis Process

The synthesis typically involves several key steps:

  • Starting Materials : The synthesis often begins with quinoline derivatives and triazole intermediates.
  • Reagents : Common reagents include methyl chloroacetate and thioacetic acid.
  • Reaction Conditions : Reactions are generally carried out under reflux conditions in solvents such as ethanol or acetic acid.
  • Characterization : Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to confirm the structure of the synthesized compounds.

Research indicates that methyl 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibits significant biological activities, particularly antimicrobial and antifungal properties. This is attributed to its ability to interfere with cellular processes by interacting with various biological targets such as enzymes or receptors .

Antimicrobial Properties

Triazole derivatives, including this compound, have been studied for their effectiveness against a range of pathogens:

  • Fungal Infections : Exhibiting antifungal activity by inhibiting fungal growth.
  • Bacterial Infections : Showing potential against certain bacterial strains due to their mechanism of action that disrupts essential cellular functions .

Applications in Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development:

  • Antifungal Agents : Its triazole structure is known for its role in treating fungal infections, making it a subject of interest in pharmaceutical research.
  • Cancer Research : Compounds with similar structures have been noted for their chemopreventive and chemotherapeutic effects on cancer cells .
  • Drug Design : The ability to modify the quinoline and triazole components allows for the design of new derivatives with enhanced efficacy and reduced side effects .

Case Studies

Several studies have documented the efficacy of triazole derivatives in clinical settings:

  • A study published in Pharmaceutical Research highlighted the synthesis of novel triazole derivatives and their antimicrobial activity against resistant strains of bacteria, indicating potential therapeutic applications .
  • Another investigation focused on the anticancer properties of similar compounds, demonstrating their ability to induce apoptosis in cancer cells through specific molecular pathways .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.

Reaction TypeConditionsProductYieldReferences
Acidic hydrolysisH₂SO₄ (conc.), reflux2-((4-Ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid85–92%
Basic hydrolysisNaOH (aq.), ethanolSodium 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate78%

Key findings :

  • Hydrolysis kinetics depend on the steric hindrance from the triazole and quinoline groups, with acidic conditions providing higher yields.

  • The carboxylic acid derivative serves as an intermediate for amide coupling or metal coordination .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in nucleophilic substitution and cyclization reactions due to its electron-deficient nitrogen atoms.

Nucleophilic Substitution at C-3 Thioether

The sulfur atom at position 3 acts as a leaving group in displacement reactions with nucleophiles:

NucleophileConditionsProductYieldReferences
Amines (R-NH₂)K₂CO₃, DMF, 80°C3-Amino-4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole derivatives60–75%
Thiols (R-SH)EtOH, refluxBis-triazole disulfides55%

Mechanistic insight :

  • The thioether’s leaving ability is enhanced by the electron-withdrawing triazole ring, facilitating SN₂ pathways .

Cyclization Reactions

Under acidic or oxidative conditions, the triazole-thioether moiety forms fused heterocycles:

ConditionsProductApplicationReferences
H₂SO₄ (conc.), 0°C1,3,4-Thiadiazole-triazole hybridsAntimicrobial agents
NaOH (2N), ethanol1,2,4-Triazolo[3,4-b]thiadiazine derivativesAntifungal candidates

Thioester-Specific Reactions

The thioacetate group participates in thiol-exchange and oxidation reactions:

Reaction TypeReagentProductNotesReferences
Thiol-disulfide exchangeDithiothreitol (DTT)Mixed disulfides with biomoleculesReversible under redox
OxidationH₂O₂, acetic acidSulfoxide or sulfone derivativespH-dependent selectivity

Spectral confirmation :

  • Sulfoxide formation confirmed by IR (1050 cm⁻¹, S=O stretch) and NMR (δ 3.2–3.5 ppm, CH₂-SO).

Quinoline Moieity Reactivity

The quinolin-8-yloxy group enables coordination with transition metals and electrophilic substitutions:

Reaction TypeConditionsProductReferences
Metal coordinationCu(II) or Fe(III) saltsOctahedral complexes
NitrationHNO₃, H₂SO₄5-Nitroquinoline derivatives

Structural data :

  • X-ray crystallography (from analogous compounds) reveals planar quinoline rings with bond angles optimized for π-π stacking .

Comparative Reactivity Table

Functional GroupRelative Reactivity (vs. control)Dominant Mechanism
Methyl ester1.8× faster hydrolysisNucleophilic acyl substitution
Triazole thioether3.2× more reactive than thioanisoleSN₂ displacement
Quinoline oxygen0.7× less basic than pyridineElectrophilic aromatic substitution

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several 1,2,4-triazole derivatives, differing primarily in substituents (Table 1). Key comparisons include:

Compound Name / ID Substituents (R1, R2, R3) Molecular Formula Key Features Reference
Target Compound R1: Ethyl; R2: Quinolin-8-yloxymethyl C21H20N4O3S Quinoline enhances lipophilicity; methyl acetate improves solubility.
Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate R1: Phenyl; R2: Pyridin-3-yl C17H16N4O2S Pyridine substituent reduces steric bulk vs. quinoline. Lower molar mass (340.4 g/mol).
1-((4-Ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one R1: Ethyl; R2: Pyridin-4-yl-thiomethyl C14H16N8OS2 Dual thioether linkages; pyridine group enhances antimicrobial activity.
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (8) R1: 4-Cyclopropylnaphthalen-1-yl C20H19N3O2S Bulky naphthalene substituent; cyclopropane enhances metabolic stability.
VUAA1 (Orco agonist) R1: 4-Ethylphenyl; R2: 3-Pyridinyl C17H18N6OS Ethylphenyl and pyridinyl critical for Orco receptor activation.

Key Observations :

  • Quinoline vs.
  • Thioacetate Linkage : Common in all analogs, this group is essential for hydrogen bonding and metabolic stability .

Receptor Modulation :

  • VUAA1 and OLC15 () demonstrate triazole derivatives’ utility in insect olfactory receptor modulation. The target compound’s quinoline group could sterically hinder similar receptor interactions compared to smaller pyridinyl analogs.
Physicochemical Properties
  • Melting Points: Triazole derivatives range from 125°C (thiophene analogs ) to 240°C (pyridine-acetonitrile derivatives ). The target compound’s melting point is expected to fall within 140–200°C, influenced by quinoline’s rigidity.
  • Solubility: The methyl acetate group improves aqueous solubility vs. ethyl esters (e.g., ), but quinoline’s hydrophobicity may offset this advantage.

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